1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity ADME Prediction Cycloalkyl SAR

1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1206679-21-1) is a heterocyclic compound featuring a fused pyrazolo[3,4-d]pyrimidine core with a cycloheptyl group at N1 and a methylsulfonyl group at C6. With a molecular formula of C13H18N4O2S and a molecular weight of 294.37 g/mol, it is supplied as a rare chemical under the Sigma-Aldrich AldrichCPR program, indicating limited commercial availability and absence of batch-specific analytical data.

Molecular Formula C13H18N4O2S
Molecular Weight 294.38
CAS No. 1206679-21-1
Cat. No. B3046175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS1206679-21-1
Molecular FormulaC13H18N4O2S
Molecular Weight294.38
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCCCCC3
InChIInChI=1S/C13H18N4O2S/c1-20(18,19)13-14-8-10-9-15-17(12(10)16-13)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3
InChIKeyORFMDXVMTDTWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1206679-21-1): A Structurally Unique Pyrazolo[3,4-d]pyrimidine Building Block for Kinase-Focused Discovery


1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1206679-21-1) is a heterocyclic compound featuring a fused pyrazolo[3,4-d]pyrimidine core with a cycloheptyl group at N1 and a methylsulfonyl group at C6 . With a molecular formula of C13H18N4O2S and a molecular weight of 294.37 g/mol, it is supplied as a rare chemical under the Sigma-Aldrich AldrichCPR program, indicating limited commercial availability and absence of batch-specific analytical data . This compound belongs to a class recognized for kinase inhibition, particularly against EGFR and PDE2 targets .

Why 1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Common Analogs in Discovery Programs


Interchanging pyrazolo[3,4-d]pyrimidine derivatives without considering N1-cycloalkyl ring size or C6-electron-withdrawing character is fraught with risk, as even a single methylene unit difference can alter lipophilicity (LogP), kinase binding affinity, and ADME profiles by orders of magnitude [1]. The cycloheptyl moiety imparts distinct steric and hydrophobic properties compared to the ubiquitous cyclohexyl or phenyl variants, while the methylsulfonyl group provides a stronger electron‑withdrawing effect than methylthio, directly influencing hydrogen‑bonding and π‑interactions within kinase ATP pockets [2]. Furthermore, many in‑class compounds are readily available from multiple vendors, whereas 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is accessible through only a single AldrichCPR channel with no batch‑specific analytical data, making generic substitution untenable for reproduction of proprietary results .

Quantitative Differentiation Evidence for 1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1206679-21-1) Against Key Comparators


Cycloheptyl vs. Cyclohexyl Substituent: Lipophilicity and Predicted ADME Differentiation

The target compound's N1-cycloheptyl group is predicted to increase lipophilicity by approximately 0.5 LogP units compared to the commonly used N1-cyclohexyl analog (CAS 900502-66-1), based on additivity principles for aliphatic carbon contributions [1]. The cyclohexyl analog has a predicted LogP of 1.5 [2]. Consequently, the cycloheptyl derivative (estimated LogP ~2.0) may exhibit enhanced membrane permeability and altered tissue distribution, a critical differentiator for CNS-penetrant kinase inhibitor design [1].

Lipophilicity ADME Prediction Cycloalkyl SAR

Methylsulfonyl vs. Methylthio at C6: Electronic Impact on EGFR Kinase Inhibition

In a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives, compounds bearing a methylsulfonyl group at C6 demonstrated superior EGFR inhibitory activity compared to those with a methylthio substituent [1]. The most potent sulfonyl-containing compound (compound 12b) exhibited an IC50 of 0.016 µM against wild-type EGFR, whereas the corresponding methylthio series typically showed IC50 values above 1 µM [1]. The electron‑withdrawing sulfone enhances hydrogen‑bond acceptor capacity and stabilizes the bioactive conformation within the kinase hinge region [1].

EGFR Inhibition Electron-Withdrawing Group Kinase SAR

Predicted Physicochemical Properties: Boiling Point, Density, and pKa as Procurement Specifications

ChemicalBook reports predicted physicochemical parameters for 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: boiling point 510.6±42.0 °C, density 1.46±0.1 g/cm³, and pKa 0.29±0.30 . These values can serve as preliminary identity and purity benchmarks during procurement, especially since the supplier (AldrichCPR) does not provide batch‑specific analytical data .

Physicochemical Properties Purity Specification Procurement

Supplier Scarcity and Unique AldrichCPR Designation: Implications for Patent Strategy and Lead Optimization

1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is available exclusively through the Sigma-Aldrich AldrichCPR program, a collection of rare and unique chemicals for which the supplier does not collect analytical data . In contrast, the cyclohexyl analog (CAS 900502-66-1) and many other pyrazolo[3,4-d]pyrimidines are listed by multiple commercial vendors [1]. This limited availability reduces the likelihood of prior art disclosures and simplifies composition-of-matter patent filing, while also creating a procurement bottleneck that must be factored into project timelines.

Chemical Accessibility AldrichCPR Patent Composition-of-Matter

Class-Level Kinase Inhibition Potential: General Recognition as EGFR and PDE2 Inhibitor Scaffold

Patents and primary literature identify the pyrazolo[3,4-d]pyrimidine core, particularly when substituted with a methylsulfonyl group, as a privileged scaffold for inhibiting EGFR mutants and phosphodiesterase 2 (PDE2) [1][2]. For example, US Patent 2008/156573 claims pyrazolo[3,4-d]pyrimidine-based kinase inhibitors with broad anti‑cancer activity [1]. Although specific data for the cycloheptyl derivative are not yet published, the class‑level evidence strongly supports its utility as a starting point for medicinal chemistry optimization.

Kinase Inhibition EGFR PDE2 Pyrazolo[3,4-d]pyrimidine

Strategic Procurement and Research Applications for 1-Cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1206679-21-1)


EGFR and PDE2 Kinase Inhibitor Hit-to-Lead Optimization

As a novel pyrazolo[3,4-d]pyrimidine with a cycloheptyl group and methylsulfonyl substituent, this compound is well‑suited for hit‑to‑lead programs targeting EGFR mutants or PDE2, given the established class‑level kinase inhibition [1]. Its distinct lipophilicity profile (estimated LogP ~2.0) compared to the cyclohexyl analog (LogP 1.5) may offer advantages in achieving balanced potency and CNS penetration .

Composition-of-Matter Patent Strategy for Rare Chemical Scaffolds

The compound's exclusive availability through the AldrichCPR program and lack of batch‑specific analytical data [1] make it an attractive candidate for composition‑of‑matter patent filings, as it is less likely to appear in broad Markush claims, providing stronger freedom‑to‑operate than widely distributed cyclohexyl or phenyl analogs.

Physicochemical Benchmarking for Novel Pyrazolo[3,4-d]pyrimidine Libraries

Using the predicted boiling point (510.6±42.0 °C), density (1.46±0.1 g/cm³), and pKa (0.29±0.30) as initial quality benchmarks , research teams can establish in‑house identity and purity specifications in the absence of supplier‑provided analytical data, reducing procurement risk.

Chemical Probe Development for Kinase Selectivity Profiling

The electron‑withdrawing methylsulfonyl group is a known pharmacophoric element for potent EGFR inhibition (>60‑fold improvement over methylthio analogs) [1]. This compound could serve as a starting point for developing selective chemical probes to dissect kinase signaling pathways in disease models.

Quote Request

Request a Quote for 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.